molecular formula C23H30N2O4S B11123563 N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11123563
M. Wt: 430.6 g/mol
InChI Key: NJQOOMBOFUYLFQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and a methoxyethyl group that can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trimethylphenoxy Group: This step involves the reaction of the benzothiophene core with 2,4,6-trimethylphenol in the presence of a suitable activating agent, such as a base or a coupling reagent.

    Attachment of the Acetamido Group: The acetamido group is introduced via an acylation reaction, where the benzothiophene derivative reacts with an acyl chloride or anhydride.

    Addition of the Methoxyethyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The methoxyethyl and trimethylphenoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The benzothiophene core is known for its biological activity, which can be harnessed in the development of pharmaceuticals. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic properties. The presence of the acetamido group suggests potential interactions with biological targets, such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves interactions with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetamido group may enhance binding affinity through hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which also feature a benzothiophene core, are known for their biological activity.

    Methoxyethyl Derivatives: Compounds such as methoxyethylamine and methoxyethyl acetate share the methoxyethyl group, influencing their solubility and reactivity.

Uniqueness

N-(2-methoxyethyl)-2-[2-(2,4,6-trimethylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylphenoxy group, in particular, sets it apart from other benzothiophene derivatives, potentially enhancing its lipophilicity and membrane permeability.

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O4S/c1-14-11-15(2)21(16(3)12-14)29-13-19(26)25-23-20(22(27)24-9-10-28-4)17-7-5-6-8-18(17)30-23/h11-12H,5-10,13H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

NJQOOMBOFUYLFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC)C

Origin of Product

United States

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